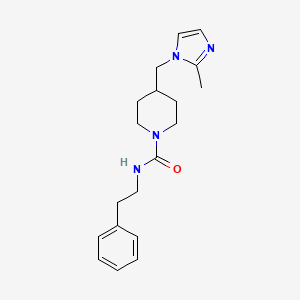

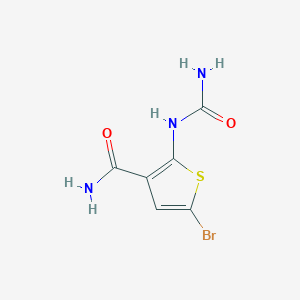

(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone, also known as FPTM, is a novel chemical entity that has gained attention in recent years due to its potential applications in scientific research. FPTM is a triazole-based compound that is synthesized through a multistep process, and its mechanism of action is not fully understood.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Antimelanogenic Effects

Compounds with the 4-fluorobenzyl moiety have been evaluated for their potential as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis. This is particularly relevant in the treatment of hyperpigmentation disorders. A derivative of this compound class demonstrated approximately 100-fold greater activity than kojic acid, a reference compound, indicating significant potential for therapeutic use in managing pigmentation issues .

Alzheimer’s Disease Treatment

Derivatives of the compound have been discovered as potent dual inhibitors of acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK3β), which are important targets in Alzheimer’s disease treatment. These inhibitors can increase the level of acetylcholine in the brain, which is beneficial for Alzheimer’s patients, without affecting intestinal levels, thus reducing potential side effects .

Antiviral Activity

The structural motif present in this compound is found in other derivatives that have shown promising antiviral activities. For instance, certain indole derivatives containing the fluorobenzyl group have been reported to inhibit influenza A and other viruses, suggesting that similar compounds could be synthesized and tested for antiviral efficacy .

Anticancer Properties

Fluorobenzyl derivatives are part of a broader class of compounds that have been explored for their anticancer properties. The ability to bind with high affinity to multiple receptors makes these compounds interesting candidates for the development of new cancer therapies .

Anti-inflammatory Applications

The compound’s framework is related to structures that have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory drugs .

Antimicrobial and Antibacterial Effects

Compounds with the fluorobenzyl moiety have been studied for their antimicrobial properties. Their ability to interfere with bacterial cell processes makes them potential candidates for the development of new antibacterial agents .

Antidiabetic Activity

The structural similarity to compounds with known antidiabetic activity suggests that derivatives of this compound could be explored for their potential to treat diabetes. By affecting various metabolic pathways, they could offer a new approach to managing blood sugar levels .

Neuroprotective Effects

Given the compound’s role in Alzheimer’s disease treatment, it may also have broader neuroprotective applications. Protecting neurons from damage is crucial in various neurodegenerative diseases, and compounds like this one could contribute to the development of neuroprotective therapies .

Propiedades

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-13-6-4-12(5-7-13)10-20-11-14(17-18-20)15(21)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNZFSZUABUQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)

![2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2794459.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2794460.png)

![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)

![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)